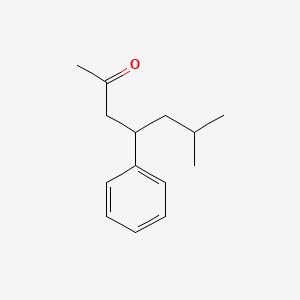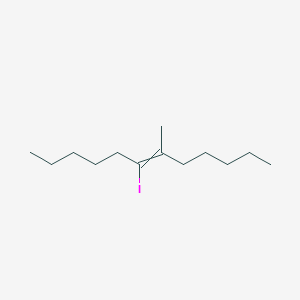
6-Iodo-7-methyldodec-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-7-methyldodec-6-ene is an organic compound characterized by the presence of an iodine atom attached to a dodecene chain. This compound is notable for its unique structure, which includes a double bond at the sixth carbon and a methyl group at the seventh carbon. The presence of iodine makes it a valuable intermediate in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-7-methyldodec-6-ene typically involves the iodination of a suitable precursor. One common method is the addition of iodine to 7-methyldodec-6-ene under controlled conditions. This reaction can be facilitated by the presence of a catalyst, such as silver nitrate, which helps in the formation of the iodoalkene.
Iodination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-methyldodec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form saturated alkanes.
Common Reagents and Conditions
-
Substitution
Reagents: Sodium azide (NaN₃), potassium cyanide (KCN).
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Conditions: Reactions are usually performed in aqueous or organic solvents under mild conditions.
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Conditions: Conducted under atmospheric or elevated pressure at room temperature.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted alkenes.
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of saturated alkanes.
Scientific Research Applications
6-Iodo-7-methyldodec-6-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Employed in the study of biological pathways and mechanisms, especially those involving iodine metabolism.
Mechanism of Action
The mechanism of action of 6-iodo-7-methyldodec-6-ene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the double bond plays a crucial role in determining the reactivity and the products formed.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-methyldodec-6-ene: Similar structure but with a bromine atom instead of iodine.
6-Chloro-7-methyldodec-6-ene: Contains a chlorine atom in place of iodine.
7-Methyldodec-6-ene: Lacks the halogen atom, making it less reactive in certain types of reactions.
Uniqueness
6-Iodo-7-methyldodec-6-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
108025-28-1 |
|---|---|
Molecular Formula |
C13H25I |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
6-iodo-7-methyldodec-6-ene |
InChI |
InChI=1S/C13H25I/c1-4-6-8-10-12(3)13(14)11-9-7-5-2/h4-11H2,1-3H3 |
InChI Key |
HEEPCISTDLLADF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C(CCCCC)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


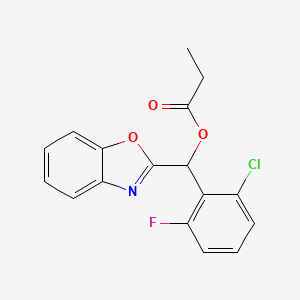
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
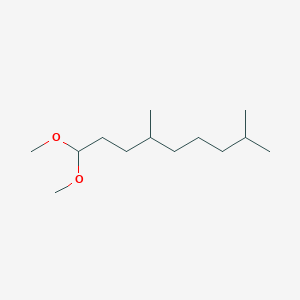
dimethylsilane](/img/structure/B14316059.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
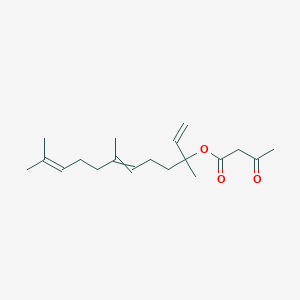
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)

![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

